

# Technical Guide: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

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## Compound of Interest

Compound Name: *Dimethyl 2-allyl-2-(4-nitrophenyl)malonate*

Cat. No.: *B1307849*

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IUPAC Name: Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate

For: Researchers, scientists, and drug development professionals.

## Core Compound Summary

**Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** is a substituted diethyl malonate derivative. Malonic esters are versatile reagents in organic synthesis, frequently utilized in the formation of carbon-carbon bonds. The presence of the allyl and 4-nitrophenyl groups suggests potential for further functionalization and exploration in various chemical and biological contexts. The 4-nitrophenyl group, in particular, is a common moiety in pharmacologically active compounds.

## Physicochemical Data

Quantitative data for the target compound is not readily available in public databases. However, data for structurally related compounds can provide useful estimations.

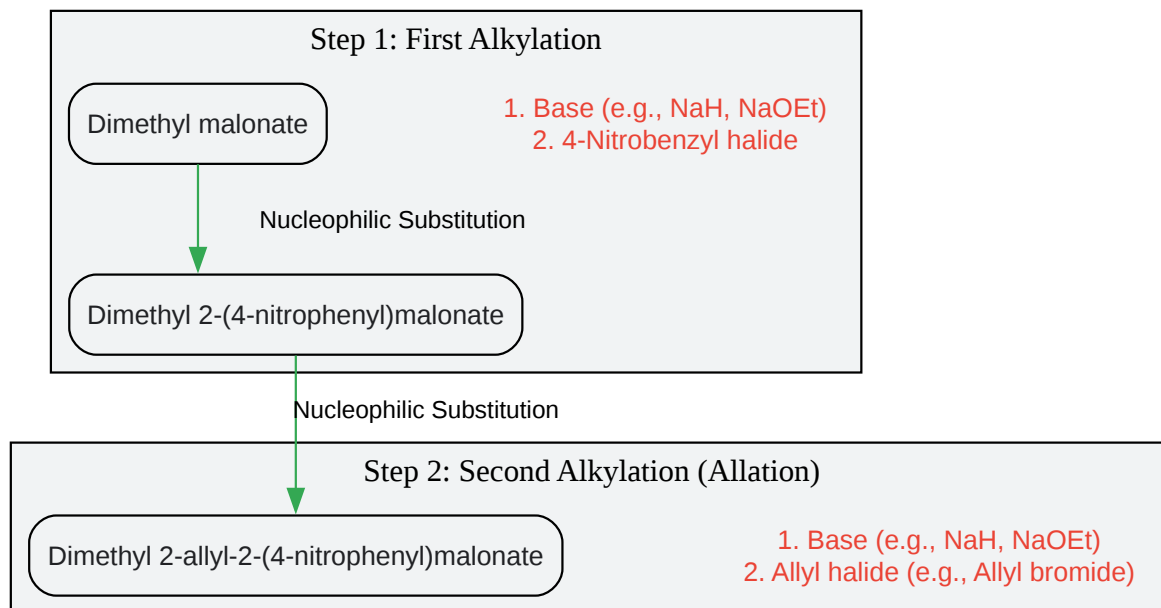
Property	Dimethyl 2-(4-nitrophenyl)malonate	Dimethyl propanedioate (Dimethyl malonate)	Notes
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO <sub>6</sub>	C <sub>5</sub> H <sub>8</sub> O <sub>4</sub>	
Molecular Weight	293.27 g/mol	132.11 g/mol	
IUPAC Name	Dimethyl 2-(4-nitrophenyl)propanedioate	Dimethyl propanedioate	[1]
CAS Number	4033-88-9	108-59-8	[1]
Boiling Point	Not available	180-181 °C	Data for the parent malonate.
Melting Point	Not available	-62 °C	Data for the parent malonate.
Density	Not available	1.154 g/cm <sup>3</sup>	Data for the parent malonate.

## Synthesis and Experimental Protocols

The synthesis of **dimethyl 2-allyl-2-(4-nitrophenyl)malonate** can be achieved via a sequential alkylation of dimethyl 2-(4-nitrophenyl)malonate, following the general principles of malonic ester synthesis.[2][3]

## General Synthetic Workflow

The overall synthetic strategy involves a two-step alkylation of a malonic ester precursor.



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Caption: General workflow for the synthesis of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

## Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard malonic ester synthesis and may require optimization.

Materials:

- Dimethyl 2-(4-nitrophenyl)malonate
- Allyl bromide
- Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
- Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
- Diethyl ether

- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

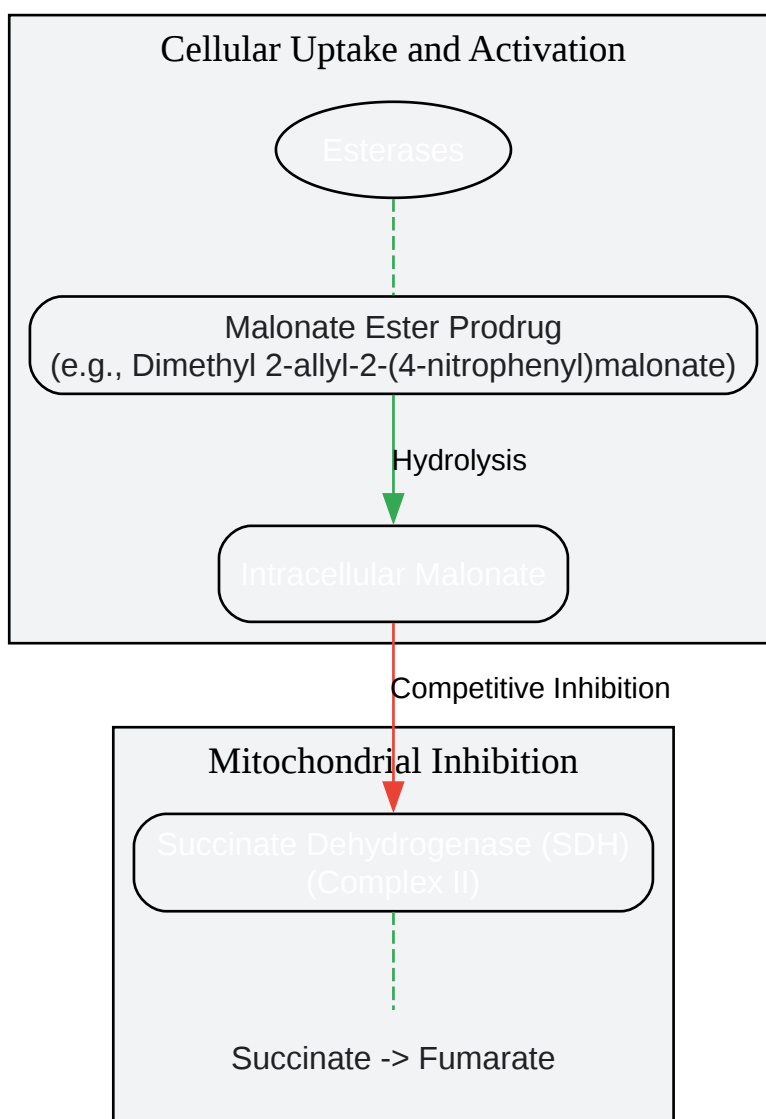
- Preparation of the Enolate: To a solution of dimethyl 2-(4-nitrophenyl)malonate (1.0 eq) in anhydrous DMF or EtOH under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or sodium ethoxide (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
- Alkylation (Allylation): Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford the desired **dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

## Potential Biological Activity and Signaling Pathways

While specific biological data for **dimethyl 2-allyl-2-(4-nitrophenyl)malonate** is not available, malonate esters have been investigated as prodrugs to deliver malonate into cells. Malonate is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and the electron transport chain (Complex II).

### Proposed Mechanism of Action as an SDH Inhibitor

The diagram below illustrates the potential intracellular pathway following the administration of a generic malonate ester prodrug.



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Caption: Proposed intracellular activation and target inhibition pathway for a malonate ester prodrug.

Inhibition of SDH can have significant metabolic consequences, including a reduction in cellular respiration and alterations in cellular signaling pathways that are sensitive to the accumulation of succinate. This mechanism has been explored in the context of ischemia-reperfusion injury.

[4]

## Conclusion

**Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** is a compound with potential for further chemical and biological investigation. Its synthesis can be readily achieved through established malonic ester chemistry. The presence of the malonate core suggests a potential role as a prodrug for delivering malonate, a metabolic inhibitor. Further research is required to elucidate its specific biological activities and potential therapeutic applications.

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## References

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